
2,3,3-Trimethylpyrrolidin
Übersicht
Beschreibung
2,3,3-Trimethylpyrrolidine is a type of organic compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds is a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylpyrrolidine is characterized by a five-membered ring, which includes a nitrogen atom . The structure is further characterized by the presence of 8 non-H bonds, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the contribution to the stereochemistry of the molecule and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
2,3,3-Trimethylpyrrolidin wird bei der Synthese von Trifluormethylpyridinen verwendet, die wichtige strukturelle Motive in aktiven agrochemischen Wirkstoffen sind . Der Hauptzweck von Trifluormethylpyridin (TFMP)-Derivaten liegt im Schutz von Nutzpflanzen vor Schädlingen . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridin-Derivate, die unter Verwendung von this compound synthetisiert werden, werden auch in der pharmazeutischen Industrie verwendet . Fünf pharmazeutische Produkte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die die TFMP-Einheit enthalten und unter Verwendung von this compound synthetisiert wurden, die Marktzulassung erhalten .
Synthese von fluorierten organischen Chemikalien
Die Entwicklung von fluorierten organischen Chemikalien wird zu einem immer wichtigeren Forschungsthema . In der Pflanzenschutzindustrie wurden in den letzten zwei Jahrzehnten mehr als 50 % der eingeführten Pestizide fluoriert . This compound spielt eine entscheidende Rolle bei der Synthese dieser fluorierten Verbindungen .
Materialwissenschaftliche Anwendungen
This compound wird bei der Synthese von Materialien mit einzigartigen physikalisch-chemischen Eigenschaften verwendet . Die einzigartigen Eigenschaften der Pyridineinheit und des Fluoratoms tragen zu den biologischen Aktivitäten und physikalischen Eigenschaften dieser Materialien bei .
Zwischenprodukt in der chemischen Synthese
2,3,3-Trimethylpyrrolidinhydrochlorid wird als Zwischenprodukt in der chemischen Synthese verwendet . Seine einzigartige Struktur macht es zu einem wertvollen Bestandteil bei der Synthese verschiedener organischer Verbindungen .
Wirkmechanismus
The mechanism of action of pyrrolidine compounds is largely dependent on the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of pyrrolidine compounds, including 2,3,3-Trimethylpyrrolidine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
2,3,3-trimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPYTKLHWHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








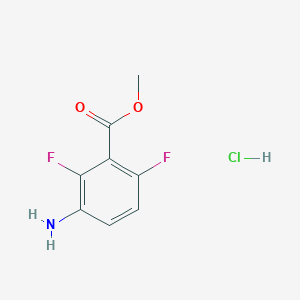
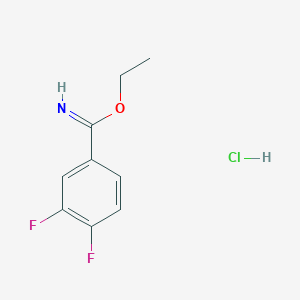
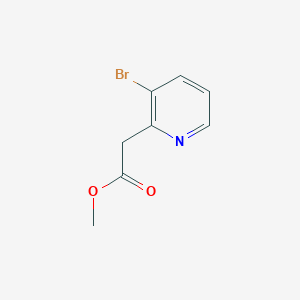

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

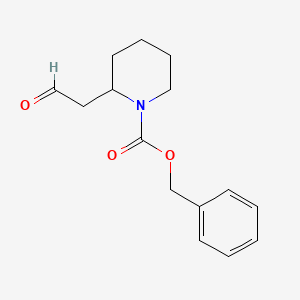
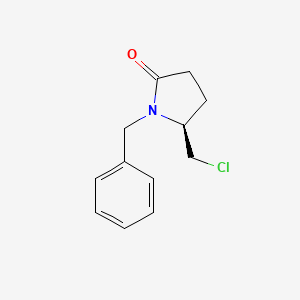
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)